molecular formula C27H21N3O2S B11087984 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11087984
M. Wt: 451.5 g/mol
InChI Key: OEZSEWRRFBJOJS-JCMHNJIXSA-N
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Description

5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-METHYLPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyrimidinedione core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-METHYLPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the benzyl and methylidene groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-METHYLPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrimidinedione rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-METHYLPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, receptor binding, or gene expression, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carbinol: Studied for its anticancer effects.

Uniqueness

5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-METHYLPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is unique due to its combination of an indole moiety with a pyrimidinedione core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H21N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H21N3O2S/c1-18-9-5-7-13-23(18)30-26(32)22(25(31)28-27(30)33)15-20-17-29(16-19-10-3-2-4-11-19)24-14-8-6-12-21(20)24/h2-15,17H,16H2,1H3,(H,28,31,33)/b22-15-

InChI Key

OEZSEWRRFBJOJS-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)NC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC2=S

Origin of Product

United States

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